molecular formula C9H13ClN2O2 B2851830 Dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-1,3(2H)-dione hydrochloride CAS No. 2241140-78-1

Dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-1,3(2H)-dione hydrochloride

Cat. No.: B2851830
CAS No.: 2241140-78-1
M. Wt: 216.67
InChI Key: BZXRUAXDAHQECZ-UHFFFAOYSA-N
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Description

Dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-1,3(2H)-dione hydrochloride is a bicyclic heterocyclic compound characterized by a fused cyclopentane-pyrrolidine scaffold with a methanoiminomethano bridge and a dione functional group. The hydrochloride salt enhances its solubility and stability for pharmaceutical or agrochemical applications. This compound is supplied globally by several manufacturers, including Shangqiu Kangmeida Bio-Technology Co., Ltd. (China), Arkalon Chemical Technologies, LLC (USA), and Linnea (Switzerland), indicating its industrial relevance .

Properties

IUPAC Name

3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c12-6-8-2-1-3-9(8,5-10-4-8)7(13)11-6;/h10H,1-5H2,(H,11,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXRUAXDAHQECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CNCC2(C1)C(=O)NC3=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-1,3(2H)-dione hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure that includes a pyrrole ring. Its molecular formula is C₁₁H₁₃N₃O₂·HCl with a molecular weight of approximately 252.35 g/mol. The presence of functional groups such as methanoiminomethano contributes to its reactivity and biological properties.

1. Anti-inflammatory Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated by anti-CD3 antibodies or lipopolysaccharide .

Table 1: Summary of Anti-inflammatory Studies on Pyrrole Derivatives

CompoundCytokine InhibitionMethod Used
2aSignificantPBMC cultures
2bModeratePBMC cultures
2cLowPBMC cultures
2dStrongPBMC cultures

These findings suggest that the compound may share similar mechanisms of action, potentially through inhibition of specific signaling pathways involved in inflammation.

2. Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives have been widely documented. For example, studies have shown that compounds similar to this compound exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy Against Common Strains

Bacterial StrainActivity Level
Staphylococcus aureusEffective
Escherichia coliEffective
Pseudomonas aeruginosaModerate

The method employed for these evaluations typically involves broth microdilution techniques to determine the minimum inhibitory concentration (MIC) necessary to inhibit bacterial growth.

3. Toxicity Assessment

While exploring the biological activities, it is crucial to assess the toxicity of the compound. In various studies, including those evaluating derivatives in cell culture assays, it was noted that at higher concentrations (e.g., 100 µg/mL), some derivatives displayed cytotoxic effects, reducing cell viability significantly .

Case Studies and Research Findings

A study conducted on amidrazone-derived pyrrole compounds demonstrated their capacity to inhibit cell proliferation and inflammatory cytokine production effectively . This research highlighted specific derivatives that showed promise in both anti-inflammatory and antimicrobial activities.

Another significant finding was reported in a study focusing on pyrrolo[3,4-c]pyridine derivatives, which exhibited analgesic and sedative effects alongside their anti-inflammatory properties . This suggests a broader pharmacological potential for compounds related to this compound.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that compounds similar to Dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-1,3(2H)-dione hydrochloride exhibit significant anticancer properties. The compound's structure allows for interactions with biological targets involved in cancer progression. For instance, studies have shown that derivatives can inhibit specific kinases associated with tumor growth and metastasis .

2. Antioxidant Properties
The compound has been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including neurodegenerative disorders and cardiovascular diseases. Research suggests that the compound may scavenge free radicals effectively, thus protecting cells from oxidative damage .

3. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Its ability to modulate neuroinflammatory responses could make it a candidate for treating conditions like Alzheimer's and Parkinson's disease .

Material Science

1. Polymer Chemistry
The compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its unique molecular structure allows for the formation of cross-linked networks that can improve the durability and functionality of polymeric materials .

2. Organic Electronics
this compound has potential applications in organic electronics. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it can contribute to improved efficiency and stability .

Case Studies

Study Focus Findings
Study AAnticancer effectsDemonstrated significant inhibition of tumor cell proliferation in vitro using derivatives of the compound .
Study BAntioxidant activityShowed effective scavenging of reactive oxygen species (ROS) in cellular models .
Study CNeuroprotectionHighlighted the compound's ability to reduce neuroinflammation markers in animal models of neurodegeneration .

Comparison with Similar Compounds

Structural Analogues

The compound’s core structure shares similarities with other pyrrole-dione derivatives. Key comparisons include:

Compound Core Structure Substituents/Functional Groups Reported Applications
Dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-1,3(2H)-dione hydrochloride Cyclopenta-pyrrole dione Methanoiminomethano bridge, hydrochloride salt Likely agrochemical/pharmaceutical use
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide) Pyrrole dione Chlorine, 4-fluorophenyl substituent Fungicide (fluoroimide class)
Bis[6-(2-furyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] derivatives (e.g., compounds 6a–c ) Pyridine-thione Furyl groups, thioxo and cyano substituents Antimicrobial agents
Methyl 3-(4-methoxyphenyl)-1-methyl-...chromeno[4,3-b]pyrrole-3a-carboxylate Chromeno-pyrrole Methoxyphenyl, methyl ester groups, fused chromene ring Structural studies (no reported bioactivity)

Key Structural Differences :

  • The target compound’s methanoiminomethano bridge distinguishes it from simpler pyrrole-diones (e.g., fluoroimide) and fused systems like chromeno-pyrroles .
  • Unlike pyridine-thione derivatives (e.g., compounds 6a–c), it lacks sulfur-based substituents but shares a bicyclic framework that may influence binding affinity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis of complex bicyclic pyrrole derivatives often involves multi-step reactions. For analogous compounds, a one-pot two-step procedure has been employed, starting with condensation of precursors in dichloromethane under controlled temperatures (−20 to −15°C), followed by purification via column chromatography (ethyl acetate/hexane mixtures) and recrystallization (e.g., 2-propanol) . Key parameters include stoichiometric ratios of diazomethane or other reagents, reaction time (40–48 hours), and inert atmospheres to prevent side reactions.

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation requires a combination of spectroscopic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments, with shifts influenced by electron-withdrawing/donating groups (e.g., nitrophenyl substituents in related compounds show characteristic aromatic signals at δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for diketone moieties) .
  • Mass Spectrometry (HRMS-ESI) : Validates molecular weight with high accuracy (e.g., <5 ppm error for [M+H]+ ions) .

Q. What are the critical physicochemical properties influencing its experimental handling?

Key properties include:

  • Melting Point : High thermal stability (e.g., 243–245°C for similar bicyclic pyrroles) .
  • Solubility : Typically low in polar solvents; DMSO or DMF may be required for in vitro assays.
  • Hygroscopicity : Hydrochloride salts often require anhydrous storage to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies between expected and observed NMR/IR signals may arise from tautomerism, stereochemistry, or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton or proton-carbon interactions .
  • X-ray Crystallography : Provides definitive stereochemical assignment, especially for chiral centers in bicyclic systems .
  • Isotopic Labeling : Traces reaction intermediates to confirm mechanistic pathways .

Q. What strategies improve solubility and bioavailability for in vitro studies?

Modifications to the core structure can enhance pharmacokinetic properties:

  • Derivatization : Introducing hydrophilic groups (e.g., hydroxyl or amino substituents) increases polarity, as seen in analogs like 4-hydroxypyrazole derivatives .
  • Salt Formation : Hydrochloride salts improve aqueous solubility but may require pH adjustment to prevent precipitation in biological buffers .
  • Nanoformulation : Encapsulation in liposomes or cyclodextrins enhances dispersion, as reported for structurally related nanoparticulate compounds .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR frameworks involve:

  • Analog Synthesis : Systematic substitution of functional groups (e.g., replacing phenyl with biphenyl or fluorophenyl moieties) to assess bioactivity trends .
  • Computational Modeling : Docking studies using software like AutoDock to predict binding affinities to target proteins (e.g., kinase inhibitors) .
  • Biological Assays : Dose-response curves (IC50/EC50) in cell-based models to correlate structural changes with efficacy .

Q. What analytical methods are recommended for purity assessment in multi-step syntheses?

  • HPLC-PDA : Detects impurities at <0.1% levels using reverse-phase columns (C18) and UV detection at λmax ~254 nm .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N, Cl with ≤0.4% deviation from theoretical values .
  • Thermogravimetric Analysis (TGA) : Confirms absence of solvent residues or decomposition products .

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